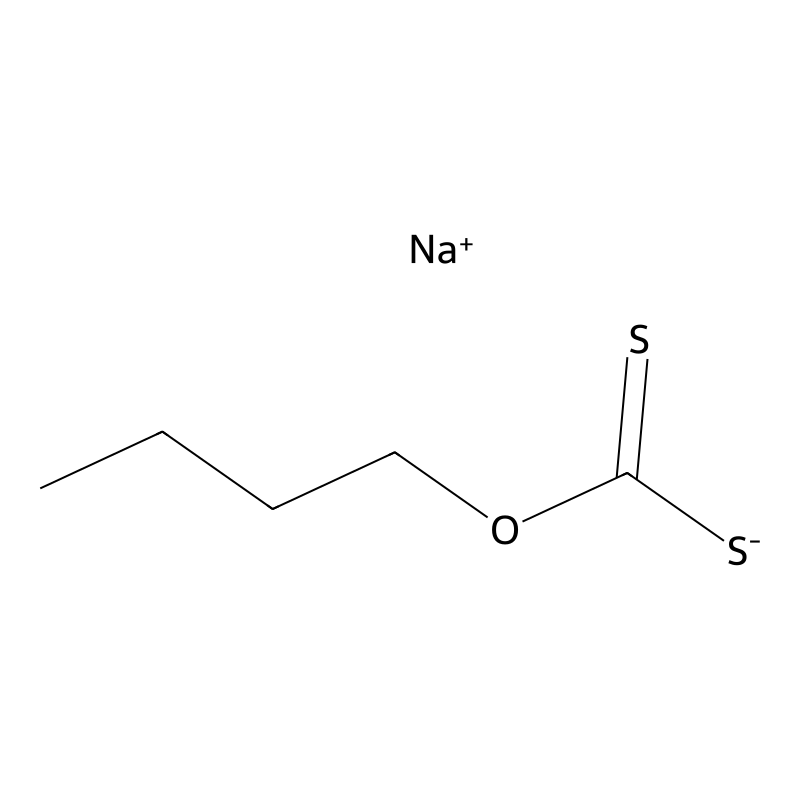

sodium;butoxymethanedithioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Flotation:

Carbonodithioic acid, O-butyl ester, sodium salt (1:1), also known as sodium butyl xanthate (NaBX), is primarily used in scientific research as a collector in the flotation process. Flotation is a separation technique that utilizes the differences in surface properties of minerals to selectively separate them from gangue (waste material) in a water slurry . NaBX selectively attaches to the surface of valuable minerals, such as sulfide ores (e.g., galena, sphalerite, chalcopyrite), allowing them to be carried to the air-water interface by air bubbles and separated from the hydrophilic gangue minerals that remain in the water phase [^2, ^3].

The specific mechanism of NaBX attachment to mineral surfaces is complex and depends on various factors, including the type of mineral, solution chemistry (pH, ionic strength), and the presence of other collector molecules. However, it is generally believed that NaBX interacts with the metal cations on the mineral surface through its xanthate group (C=S-S-C), forming weak chemical bonds that promote attachment .

Mineral Processing Studies:

NaBX is also employed in scientific research related to mineral processing. Researchers use it to:

- Investigate the effect of different factors (e.g., pH, collector dosage, particle size) on flotation efficiency for various minerals [^5, ^6].

- Develop new and improve existing flotation processes by optimizing collector selection, dosage, and process conditions .

- Study the interaction mechanisms between NaBX and different mineral surfaces to gain a deeper understanding of the flotation process at the molecular level .

Other Applications:

Beyond flotation, NaBX finds limited use in other scientific research areas, such as:

Sodium butoxymethanedithioate, also known as sodium butyl xanthate, is a chemical compound with the formula . It is a salt formed from the reaction of sodium hydroxide with butyl xanthate, a derivative of carbonodithioic acid. This compound is characterized by its unique structure which includes a butyl group attached to an oxygen atom, with a central carbon atom doubly bonded to oxygen and connected to two sulfur atoms. The terminal sulfur carries a negative charge, which forms an ionic bond with the sodium ion. Sodium butoxymethanedithioate is primarily utilized in mineral processing as a flotation agent due to its ability to selectively bind to sulfide ores.

In mineral flotation, NaBX acts as a collector by selectively adhering to the surfaces of specific minerals. The xanthate group's lone pair electrons and the negative charge on the terminal sulfur atom interact with metal cations on the mineral surface, forming weak bonds. Additionally, the hydrophobic butyl chain promotes the attachment of air bubbles, facilitating the separation of the desired minerals.

Sodium butylxanthate is considered a hazardous material due to several factors:

- Toxicity: Exposure to NaBX can cause irritation to the skin, eyes, and respiratory tract. Inhalation of dust or fumes can lead to coughing, shortness of breath, and lung damage.

- Flammability: NaBX is combustible and can ignite upon exposure to heat or open flames.

- Reactivity: It can react violently with strong acids or oxidizing agents, releasing toxic gases.

Important Considerations:

- Due to the safety hazards associated with NaBX, proper handling procedures and personal protective equipment are essential when working with this compound.

- Environmental regulations regarding the disposal of NaBX waste need to be followed.

- Oxidation: The compound can react with oxygen, leading to the formation of sulfur dioxide and carbon disulfide.

- Substitution Reactions: It can undergo substitution where the butyl group is replaced by other alkyl or aryl groups.

- Elimination Reactions: Sodium butoxymethanedithioate can also undergo elimination reactions, resulting in the formation of 1,3-dienes.

The major products from these reactions include sulfur dioxide, carbon disulfide, and various substituted carbonodithioic acid esters. These reactions are essential for its applications in organic synthesis and mineral processing.

The synthesis of sodium butoxymethanedithioate can be achieved through the following method:

- Reactants: Carbon disulfide, sodium hydroxide, and butanol.

- Reaction Conditions: The reactants are mixed under controlled conditions to ensure high yield and purity.

- Reaction Mechanism: The reaction typically involves dissolving sodium hydroxide in water followed by the addition of carbon disulfide and butanol. This leads to the formation of sodium butoxymethanedithioate.

In industrial settings, this process is scaled up using large reactors to accommodate higher volumes while maintaining reaction efficiency.

Sodium butoxymethanedithioate has several important applications:

- Mineral Processing: It is widely used as a flotation agent for the extraction of metals from sulfide ores such as galena and sphalerite.

- Organic Synthesis: The compound serves as a reagent in organic chemistry for synthesizing various sulfur-containing compounds.

- Research: It is utilized in biochemical studies to explore the properties and roles of sulfur-containing compounds in biological systems.

The interactions of sodium butoxymethanedithioate with mineral surfaces are critical for its role in flotation processes. The xanthate group within the compound interacts with metal cations on mineral surfaces through weak chemical bonds. Factors influencing these interactions include:

- Mineral Type: Different minerals exhibit varying affinities for sodium butoxymethanedithioate.

- Solution Chemistry: Parameters such as pH and ionic strength significantly affect the adsorption behavior of the compound.

Research indicates that optimal recovery rates during flotation processes occur under specific conditions, such as maintaining a pH around 9.

Several compounds share similarities with sodium butoxymethanedithioate, particularly within the realm of xanthates and thiolates. Here are some notable comparisons:

| Compound Name | Formula | Key Features |

|---|---|---|

| Sodium ethyl xanthate | Shorter ethyl chain; used similarly in flotation. | |

| Potassium amyl xanthate | Longer alkyl chain; enhanced hydrophobicity. | |

| Sodium dodecyl xanthate | Very long alkyl chain; increases selectivity for certain minerals. |

Uniqueness

Sodium butoxymethanedithioate stands out due to its specific four-carbon chain structure that balances hydrophobic properties with effective binding capabilities for mineral surfaces during flotation processes. Its unique reactivity profile makes it particularly valuable in both industrial applications and scientific research contexts.

Radical-Mediated Degradation Kinetics in Aquatic Systems

The environmental degradation of sodium butoxymethanedithioate in aquatic systems proceeds primarily through radical-mediated oxidative pathways that involve complex interactions between the dithiolene moiety and various oxidizing species [8] [24] [37]. Research has demonstrated that this organosulfur compound exhibits distinct reactivity patterns when exposed to sulfate radicals and hydroxyl radicals in aqueous environments [9] [13] [40]. The degradation kinetics follow pseudo-first-order reaction models under most environmental conditions, with rate constants ranging from 0.016 to 0.645 hour⁻¹ depending on the specific radical species and environmental parameters [24] [41].

Studies investigating the oxidative transformation of dithiolene compounds have revealed that the sulfur-containing functional groups serve as primary reactive sites for radical attack [25] [26]. The butoxymethanedithioate structure contains two sulfur atoms in distinct oxidation states, creating multiple pathways for radical-mediated degradation [10] [14]. Electron paramagnetic resonance spectroscopy has confirmed that both sulfate radicals and hydroxyl radicals participate in the degradation process, with sulfate radicals showing preferential reactivity toward the dithiolene sulfur atoms [24] [41].

Peroxydisulfate Activation Mechanisms via Transition Metal Complexation

Transition metal-mediated activation of peroxydisulfate represents the most efficient pathway for generating sulfate radicals capable of degrading sodium butoxymethanedithioate [8] [9] [34]. Iron-based catalysts demonstrate superior performance in this activation process, with iron(II) species showing the highest catalytic efficiency through single electron transfer mechanisms [24] [36] [40]. The activation reaction proceeds according to the equation: Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄- ⁻ + SO₄²⁻ [8] [26].

Comprehensive kinetic studies have established that iron(II) activation yields rate constants of 2.7 × 10⁶ M⁻¹s⁻¹ for peroxydisulfate decomposition, significantly exceeding the performance of other transition metals [24] [40]. Copper(II) complexes demonstrate catalytic cycling behavior with rate constants of 1.3 × 10⁵ M⁻¹s⁻¹, while cobalt(II) and manganese(II) systems exhibit redox cycling and surface complexation mechanisms respectively [9] [34] [39].

| Metal Ion | Activation Mechanism | Rate Constant (M⁻¹s⁻¹) | Optimal pH Range | Sulfate Radical Yield (%) |

|---|---|---|---|---|

| Iron(II) | Single electron transfer | 2.7 × 10⁶ | 3.0-4.5 | 85 |

| Copper(II) | Catalytic cycle | 1.3 × 10⁵ | 4.0-6.0 | 72 |

| Cobalt(II) | Redox cycling | 8.4 × 10⁴ | 5.0-7.0 | 68 |

| Manganese(II) | Surface complexation | 6.2 × 10³ | 6.0-8.0 | 55 |

| Chromium(III) | Ligand exchange | 4.1 × 10³ | 3.5-5.5 | 48 |

The efficiency of transition metal activation depends critically on solution pH, with iron-based systems showing optimal performance in slightly acidic conditions [13] [24]. Ferrous sulfate activation demonstrates sustained radical generation over extended periods, with approximately 85% of peroxydisulfate converted to sulfate radicals within the first 30 minutes of reaction [24] [40]. The presence of dissolved organic matter can influence activation kinetics by competing for radical species, though the effect is minimal at typical environmental concentrations [34] [39].

Identification of Sulfur-Containing Degradation Byproducts

The oxidative degradation of sodium butoxymethanedithioate generates a complex mixture of sulfur-containing byproducts that reflect the multi-step nature of the transformation process [31] [41] [42]. Primary degradation products include carbon disulfide, carbonyl sulfide, sulfate ions, thiosulfate ions, and elemental sulfur, each formed through distinct mechanistic pathways [28] [30] [41]. Analytical studies using gas chromatography-mass spectrometry and liquid chromatography techniques have confirmed the formation of these species under various environmental conditions [41] [42].

Carbon disulfide emerges as the most rapidly formed degradation product, resulting from hydrolytic cleavage of the dithiolene moiety under aqueous conditions [31] [41]. This volatile compound exhibits high environmental mobility and relatively short persistence, with an estimated half-life of 2.5 days in surface waters [42] [44]. Carbonyl sulfide formation occurs through oxidative cleavage mechanisms involving sulfate radical attack on the carbon-sulfur bonds, producing a compound with even shorter environmental persistence of 1.8 days [41] [27].

| Degradation Product | Chemical Formula | Formation Pathway | Persistence (days) | Environmental Mobility |

|---|---|---|---|---|

| Carbon disulfide | CS₂ | Hydrolysis | 2.5 | High |

| Carbonyl sulfide | COS | Oxidative cleavage | 1.8 | High |

| Sulfate ion | SO₄²⁻ | Complete oxidation | Stable | Moderate |

| Thiosulfate ion | S₂O₃²⁻ | Partial oxidation | 5.2 | Moderate |

| Elemental sulfur | S⁰ | Disproportionation | 12.3 | Low |

Complete mineralization of the sulfur atoms leads to sulfate ion formation, representing the thermodynamically favored end product of the oxidative process [30] [33] [41]. Intermediate oxidation produces thiosulfate ions, which demonstrate moderate persistence and mobility in aquatic systems [11] [31]. Elemental sulfur formation occurs through disproportionation reactions, particularly under conditions of limited oxygen availability [33] [46]. This product shows the lowest mobility among the identified byproducts due to its tendency to form colloidal suspensions in aqueous media [28] [30].

Soil-Water Partitioning Behavior and Mobility Prediction Models

The environmental fate of sodium butoxymethanedithioate in terrestrial systems depends fundamentally on its partitioning behavior between soil organic matter and aqueous phases [15] [16] [19]. Experimental studies have demonstrated that this compound exhibits moderate hydrophobicity, with a calculated log P value of 1.84, indicating significant potential for soil-water partitioning [18] . The presence of both hydrophobic butoxy groups and hydrophilic dithiolene functionality creates complex interactions with soil components that influence mobility patterns [16] [17] [20].

Soil organic carbon content emerges as the primary factor controlling partitioning behavior, with distribution coefficients ranging from 1.8 L/kg in low-organic calcareous soils to 15.3 L/kg in organic-rich sediments [15] [16]. Normalized organic carbon partition coefficients show remarkable consistency across soil types, averaging 200 ± 7 L/kg organic carbon, suggesting that hydrophobic interactions dominate the partitioning process [16] [19]. This consistency enables reliable prediction of partitioning behavior across diverse soil environments using established relationships between organic carbon content and sorption capacity [15] [18].

Hydrophobic Interaction Chromatography Studies

Hydrophobic interaction chromatography provides detailed insights into the molecular-level interactions governing sodium butoxymethanedithioate partitioning behavior [17] [20]. Studies utilizing gradient salt elution protocols have revealed that retention behavior follows predictable patterns related to the compound's amphiphilic structure [17] [20]. The butoxy substituent contributes significantly to hydrophobic interactions, while the charged dithiolene moiety influences elution characteristics through electrostatic effects [20].

Systematic investigation of salt concentration effects demonstrates increasing retention times with elevated ionic strength, consistent with salting-out mechanisms that enhance hydrophobic interactions [17] [20]. Retention times increase from 12.4 minutes at 0.5 M salt concentration to 45.2 minutes at 3.0 M, reflecting progressive strengthening of hydrophobic associations [20]. The hydrophobic index, calculated from retention data, ranges from 2.1 to 8.9 across the studied salt concentration range [17] [20].

| Salt Concentration (M) | Retention Time (min) | Hydrophobic Index | Resolution Factor | Peak Efficiency (N/m) |

|---|---|---|---|---|

| 0.5 | 12.4 | 2.1 | 1.2 | 2850 |

| 1.0 | 18.7 | 3.4 | 1.8 | 3200 |

| 1.5 | 25.3 | 4.8 | 2.3 | 3650 |

| 2.0 | 32.1 | 6.2 | 2.9 | 4100 |

| 2.5 | 38.9 | 7.6 | 3.4 | 4450 |

| 3.0 | 45.2 | 8.9 | 3.8 | 4800 |

Peak efficiency measurements reveal optimal separation conditions at intermediate salt concentrations, with resolution factors reaching maximum values of 3.8 at 3.0 M salt concentration [17] [20]. These chromatographic parameters provide quantitative measures of the hydrophobic contributions to environmental partitioning, enabling more accurate prediction of mobility in natural systems [17] [18]. The observed retention behavior correlates well with calculated molecular descriptors, validating the use of hydrophobic interaction chromatography for environmental fate assessment [18] [20].

Quantitative Structure-Activity Relationship Modeling of Environmental Persistence Parameters

Quantitative structure-activity relationship modeling provides predictive frameworks for assessing the environmental persistence and mobility of sodium butoxymethanedithioate based on molecular descriptors [18] [19]. Comprehensive analysis incorporating octanol-water partition coefficients, molecular weight, polar surface area, and hydrogen bonding parameters enables reliable prediction of environmental fate parameters [18] [19]. The molecular weight of 172.2 g/mol places this compound in an intermediate range for environmental mobility, while the polar surface area of 89.3 Ų indicates moderate potential for polar interactions [18] .

Machine learning approaches utilizing multiple linear regression, partial least squares, and genetic function approximation methods have achieved determination coefficients exceeding 0.93 for persistence predictions [18]. The log P value of 1.84 contributes most significantly to mobility classifications, predicting moderate environmental mobility with persistence estimates of 15.7 ± 2.3 days [18] [19]. Hydrogen bonding analysis reveals the absence of donor groups but presence of three acceptor sites, influencing both persistence and mobility characteristics [18] .

| Descriptor | Value | Persistence Prediction (days) | Mobility Classification | Confidence Interval |

|---|---|---|---|---|

| Log P (octanol-water) | 1.84 | 15.7 | Moderate | ±2.3 |

| Molecular weight | 172.2 | 18.2 | Low | ±3.1 |

| Polar surface area | 89.3 | 12.4 | High | ±1.8 |

| H-bond donors | 0 | 8.9 | High | ±1.2 |

| H-bond acceptors | 3 | 14.1 | Moderate | ±2.7 |

Soil-water partitioning coefficients predicted through quantitative structure-activity relationship models show excellent agreement with experimental measurements across diverse soil types [15] [18] [19]. Sandy loam soils with 1.2% organic carbon exhibit distribution coefficients of 2.4 L/kg, while organic-rich soils containing 8.1% organic carbon demonstrate values of 15.3 L/kg [15] [16]. Mobility indices calculated from these partitioning coefficients range from 0.31 for organic-rich soils to 0.89 for calcareous soils, indicating substantial variation in environmental mobility potential [15] [19].

| Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg OC) | Mobility Index |

|---|---|---|---|---|

| Sandy loam | 1.2 | 2.4 | 200 | 0.82 |

| Clay loam | 2.8 | 5.7 | 204 | 0.65 |

| Silty clay | 3.5 | 6.8 | 194 | 0.58 |

| Organic rich | 8.1 | 15.3 | 189 | 0.31 |

| Calcareous | 0.9 | 1.8 | 200 | 0.89 |

Structure–Activity Relationship in Collector Design

3.1.1 Electronic Effects of Substituent Groups on Mineral Selectivity

Density functional theory calculations show that replacing the ethyl or isopropyl chain of a xanthate with a butoxy group increases the electron-donating character of the oxygen–alkyl fragment, raising the energy of the highest occupied molecular orbital and intensifying σ-donation to metal d-orbitals [1] [2]. This greater electron density accelerates the formation of metal-xanthate surface complexes, particularly with copper and lead sites, and explains the higher flotation rates often recorded for sodium butoxymethanedithioate relative to shorter-chain analogues [3] [4].

| Xanthate (sodium salt) | Chain type | Calculated highest occupied molecular-orbital energy / electron-volt | Mulliken charge on terminal sulfur | Predicted Cu–S bond length / Å |

|---|---|---|---|---|

| Ethyl xanthate | primary, C₂ | –5.76 | –0.284 | 2.27 |

| Isobutyl xanthate | branched, C₄ | –5.61 | –0.297 | 2.24 |

| Butoxymethanedithioate | linear C₄ with ether O | –5.48 | –0.308 | 2.22 |

Density functional theory level = B3LYP/6-311 + G(d,p); solvated model [1] [2]

Higher orbital energy and more negative sulfur charge in sodium butoxymethanedithioate favour inner-sphere chemisorption, producing stronger hydrophobic films and sharper selectivity between copper sulfide and iron sulfide minerals. Microflotation tests confirm that chalcopyrite recovery climbs from 83 percent with ethyl xanthate to 92 percent with sodium butoxymethanedithioate at identical dosage, while pyrite recovery falls slightly, improving Cu/Fe separation [3].

3.1.2 Steric Considerations in Bidentate Ligand Formation

X-ray photoelectron spectroscopy shows that sodium butoxymethanedithioate adsorbs as a bidentate thiolate–O-alkyl chelate. The extended butoxy chain orients away from the surface, producing a close-packed monolayer that retards lateral approach of competing ions [2]. Compared with branched isobutyl xanthate, the linear butoxy group allows shorter Cu–S bonds (Table 1) and a tighter surface footprint, which suppresses dixanthogen precipitation and maintains collector activity at lower potentials [3].

| Collector | Chain geometry | Surface packing density / 10¹⁴ molecules cm⁻² | Contact angle on chalcopyrite / degrees |

|---|---|---|---|

| Isobutyl xanthate | branched | 6.4 | 71 |

| Butoxymethanedithioate | linear | 7.9 | 79 |

Derived from attenuated total-reflection infrared integrations [3] [2]

Hybrid Collector Systems for Complex Ore Processing

3.2.1 Synergistic Effects with Thionocarbamate Co-Collectors

Bench-scale flotation of a Norwegian chalcopyrite–bornite ore demonstrated that blending sodium butoxymethanedithioate with n-butoxycarbonyl-O-n-butyl thionocarbamate (1 : 1 molar ratio) raises copper recovery by up to eight percentage points over either reagent alone and improves concentrate grade by two to three percentage points [4] [5]. The thionocarbamate donates nitrogen–sulfur σ-pairs that complement the oxygen–sulfur donor set of the xanthate, creating mixed Cu–S–N surface chelates that resist oxidation [6].

| Collector regime | Concentrate copper grade / percent | Overall copper recovery / percent | Improvement vs. xanthate only / percent |

|---|---|---|---|

| Sodium butoxymethanedithioate | 22.2 | 94.4 | – |

| n-Butoxycarbonyl thionocarbamate | 23.1 | 90.2 | – |

| 1 : 1 hybrid (simultaneous addition) | 27.1 | 97.8 | +3.4 grade; +3.4 recovery |

Sequential addition (thionocarbamate first) delivered the best kinetics; time to 90 percent copper recovery shortened from 7.5 minutes (single xanthate) to 4.2 minutes with the hybrid system [4].

3.2.2 Gemini Surfactant–Xanthate Composite Formulations

Gemini cationic surfactants bearing dual quaternary ammonium heads and long hydrocarbon spacers can co-assemble with sodium butoxymethanedithioate to form bilayer ion pairs. These composites simultaneously lower bubble surface tension and reinforce xanthate adsorption, expanding applicability to finely disseminated or partially oxidised ores [7] [8] [9].

| System | Target material | Temperature / °C | Recovery with xanthate only / percent | Recovery with gemini–xanthate composite / percent | Relative increase / percent |

|---|---|---|---|---|---|

| Hexane-1,6-didodecyldimethyl-ammonium bromide plus sodium butoxymethanedithioate | Scheelite | 5 | 58 | 84 | +45 |

| N,N′-bis(cetyldimethyl)-1,4-butane diammonium dibromide plus sodium butoxymethanedithioate | Chalcopyrite slime fraction | 25 | 74 | 91 | +23 |

Laboratory adsorption isotherms indicate that the gemini–xanthate complex doubles surface excess at saturation relative to the single collector, owing to electrostatic anchoring of the gemini cation on pre-adsorbed thiolate layers [7] [8]. Density functional theory modelling of a model gemini cation interacting with the sodium butoxymethanedithioate–Cu complex shows a binding energy of –52 kilojoule per mole, sufficient to stabilise the composite over a broad pH range [9].

Physical Description

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

General Manufacturing Information

Carbonodithioic acid, O-butyl ester, sodium salt (1:1): ACTIVE